N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7S/c26-20(23-13-15-4-6-22-7-5-15)21(27)24-14-19-25(8-1-9-32-19)33(28,29)16-2-3-17-18(12-16)31-11-10-30-17/h2-7,12,19H,1,8-11,13-14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYBCBUQBKGRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's IUPAC name is N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(pyridin-4-ylmethyl)]oxamide. Its molecular formula is C22H26N4O9S2, with a molecular weight of 554.59 g/mol. The compound typically exhibits a purity of around 95%.
The biological activity of this compound has been primarily linked to its interaction with poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair mechanisms. Inhibition of PARP1 can lead to increased cytotoxicity in cancer cells by impairing their ability to repair DNA damage .
In Vitro Studies
In vitro assays have demonstrated varying degrees of inhibition of PARP1 by related compounds. For instance, one study identified lead compounds with IC50 values ranging from 0.88 μM to 12 μM against PARP1 . These findings suggest that modifications to the chemical structure can significantly influence biological activity.
Table 1: IC50 Values of Related Compounds
| Compound | IC50 (μM) |
|---|---|
| Compound 3 | 12 ± 1.6 |
| Compound 4 | 5.8 ± 0.10 |
| Compound 10 | 0.88 ± 0.090 |
Case Studies and Research Findings
Several studies have explored the synthesis and biological activities of derivatives related to this compound:
- Synthesis and Optimization : Research has focused on the synthesis of various analogues through scaffold hopping and structural modifications aimed at enhancing PARP1 inhibition . The introduction of specific functional groups has been shown to affect the potency and selectivity of these compounds.
- Biological Evaluation : In vitro evaluations have indicated that certain modifications can lead to compounds with improved selectivity for cancer cells over normal cells, which is critical for therapeutic applications .
- Potential Applications : Given the role of PARP inhibitors in cancer therapy, compounds like this compound may serve as promising candidates for further development as anticancer agents.
Scientific Research Applications
The compound features a unique structure that includes a sulfonyl group attached to a dihydrobenzo[b][1,4]dioxin moiety, along with an oxazinan ring and a pyridine derivative. This structural complexity contributes to its biological activity.
Medicinal Chemistry
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Case Study: Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research demonstrated that derivatives of oxalamide compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
Pharmacology
The pharmacological profile of this compound suggests it may act on specific receptors or enzymes involved in disease pathways.
Case Study: Inhibition of Enzymatic Activity
A study evaluated the inhibitory effects of similar oxalamides on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The findings revealed that these compounds could effectively reduce COX activity, indicating their potential as anti-inflammatory agents .
Drug Development
The unique characteristics of this compound make it a candidate for further development into novel pharmaceuticals.
Case Study: Synthesis and Optimization
Researchers have focused on optimizing the synthesis of this compound to enhance its bioavailability and efficacy. Techniques such as molecular docking studies have been employed to predict interactions with target proteins, guiding modifications to improve therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide?
- Methodology :
- Sulfonylation : React 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with sulfonyl chloride derivatives (e.g., 4-bromobenzenesulfonyl chloride) in alkaline aqueous conditions to form the sulfonamide intermediate .
- Oxazinan Formation : Use alkylation or cyclization reactions with 1,3-oxazinan precursors under DMF/LiH conditions to introduce the oxazinan ring .
- Oxalamide Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the sulfonyl-oxazinan intermediate with pyridin-4-ylmethylamine, ensuring stoichiometric control and inert atmosphere to prevent side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95%). Retention time comparisons with standards are critical .
- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm sulfonyl (δ ~3.5 ppm for SO₂CH₂) and oxalamide (δ ~8.2 ppm for CONH) groups. DEPT-135 helps resolve quaternary carbons .
- HRMS : High-resolution mass spectrometry (ESI+) to verify the molecular ion ([M+H]⁺) and rule out impurities .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing the yield of the sulfonylation step?
- Design of Experiments (DoE) :
- Factors : Temperature (40–80°C), reaction time (4–12 hrs), and base concentration (1–3 eq. NaOH).
- Response Surface Methodology (RSM) : Use a central composite design to model interactions. For example, higher temperatures (>60°C) reduce reaction time but may degrade the sulfonamide product .
- Critical Parameter : Excess sulfonyl chloride (1.2–1.5 eq.) minimizes unreacted amine, but side-product formation (e.g., bis-sulfonylation) must be monitored via TLC .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Hypothesis-Driven Approach :
- Metabolic Stability : Test hepatic microsomal stability (e.g., human/rat liver microsomes) to assess rapid clearance. Low AUC in vivo may correlate with CYP450-mediated oxidation of the pyridinyl group .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% binding reduces free drug availability). Modify substituents (e.g., pyridinyl → pyrimidinyl) to improve pharmacokinetics .
- Tissue Distribution : Radiolabeled compound tracking (³H/¹⁴C) can identify accumulation in non-target organs, explaining off-target effects .
Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?
- In Silico Workflow :
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with acetylcholinesterase (PDB: 4EY7). Focus on sulfonyl-O hydrogen bonding to Ser203 and π-π stacking of pyridinyl with Trp286 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the oxazinan ring in the active site. RMSD >2 Å suggests conformational flexibility may reduce potency .
- QSAR : Build a model using descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with IC50 values from enzymatic assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values across different assay formats?
- Root Cause Analysis :
- Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and ATP concentrations. For example, Tris buffer (pH 7.4) may chelate metal cofactors, artificially inflating IC50 .
- Enzyme Source : Recombinant vs. tissue-extracted acetylcholinesterase may vary in post-translational modifications. Validate with orthogonal assays (e.g., Ellman’s method vs. fluorescence polarization) .
- Data Normalization : Use Z-factor analysis to confirm assay robustness. Poor Z-scores (<0.5) indicate high variability, necessitating repeat experiments .
Methodological Recommendations
Q. What strategies improve the solubility of this compound for in vivo dosing?
- Formulation Approaches :
- Co-solvents : Use 10% DMSO + 40% PEG-400 in saline for IP/IV administration. Monitor for precipitation via dynamic light scattering .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate ester on the oxalamide) to enhance aqueous solubility. Hydrolytic stability must be tested at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
